molecular formula C18H19N5O2 B2744455 (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210475-42-5

(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Katalognummer: B2744455
CAS-Nummer: 1210475-42-5
Molekulargewicht: 337.383
InChI-Schlüssel: UMACKDNAUGGHLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: is a complex organic compound featuring a benzimidazole core fused with a piperidine ring and a cyclopropyl-1,3,4-oxadiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is to react o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzimidazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed on the piperidine ring to produce saturated analogs.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the benzimidazole and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Oxidized derivatives of the benzimidazole ring.

  • Reduction: : Saturated analogs of the piperidine ring.

  • Substitution: : Substituted derivatives at various positions on the benzimidazole and piperidine rings.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex structure that includes a benzo[d]imidazole core, a piperidine ring, and a cyclopropyl-substituted oxadiazole group. This unique combination of functional groups is responsible for its diverse biological activities.

Molecular Formula : C19H21N5O

Molecular Weight : 337.41 g/mol

Anticancer Properties

Research indicates that compounds with similar structures to (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibit significant anticancer properties. The benzo[d]imidazole moiety is known for its effectiveness against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-70.99
Compound BHeLa1.25
Compound CNCI-H4600.75

These findings suggest that the presence of the benzo[d]imidazole and oxadiazole structures enhances the anticancer efficacy of the compounds .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have demonstrated that derivatives containing the oxadiazole group exhibit significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa15 µg/mL

These results indicate that the structural features of this compound contribute to its antimicrobial efficacy .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized several oxadiazole derivatives and evaluated their anticancer activity against different cell lines, finding promising results for compounds similar to this compound .
  • Antimicrobial Screening : Another study evaluated a series of substituted piperidine derivatives for their antimicrobial activity, demonstrating that compounds with similar structural motifs exhibited significant antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific structural features, including the presence of the cyclopropyl-1,3,4-oxadiazole moiety. Similar compounds include other benzimidazole derivatives and piperidine-containing compounds, but the combination of these specific groups sets it apart.

List of Similar Compounds

  • Benzimidazole derivatives: : Various compounds with benzimidazole cores used in drug discovery.

  • Piperidine derivatives: : Compounds containing piperidine rings with different substituents.

  • Cyclopropyl-1,3,4-oxadiazole derivatives: : Compounds featuring the cyclopropyl-1,3,4-oxadiazole moiety.

Biologische Aktivität

The compound (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that integrates a benzimidazole core with a piperidine ring and a cyclopropyl-1,3,4-oxadiazole moiety. This structural combination suggests potential biological activities, particularly in antimicrobial and anticancer domains.

Biological Activity Overview

Benzimidazole derivatives, including the compound in focus, have been extensively studied for their diverse biological activities. These include:

  • Antimicrobial Activity : Benzimidazole derivatives exhibit significant activity against various pathogens. For instance, studies have shown that benzimidazole compounds can inhibit the growth of Staphylococcus aureus and Candida albicans with low minimum inhibitory concentrations (MIC) .
  • Anticancer Properties : The benzimidazole structure is known for its role in anticancer agents. Compounds with this moiety have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle and inhibition of specific kinases .

The precise mechanism of action for this compound remains to be fully elucidated. However, the presence of the benzimidazole ring suggests potential interactions with biological macromolecules such as proteins and nucleic acids. Benzimidazoles often act by:

  • Inhibiting Enzymatic Activity : They may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Interfering with Nucleic Acid Synthesis : Some derivatives can bind to DNA or RNA, disrupting replication and transcription processes.
  • Modulating Signaling Pathways : These compounds may influence various signaling pathways involved in cell survival and apoptosis.

Antimicrobial Studies

Research has demonstrated that benzimidazole derivatives show promising antimicrobial properties. For example:

CompoundTarget OrganismMIC (µg/mL)
3aoS. aureus< 1
3aqS. aureus< 1
3aaC. albicans3.9 - 7.8
3adC. albicans3.9 - 7.8

These findings illustrate the potential of synthesized benzimidazole derivatives to serve as effective antimicrobial agents .

Anticancer Activity

In vitro studies have shown that benzimidazole compounds can induce apoptosis in various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)10
Compound BHeLa (Cervical Cancer)15

These results highlight the potential of these compounds as candidates for further development in cancer therapy .

Eigenschaften

IUPAC Name

3H-benzimidazol-5-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(13-3-4-14-15(9-13)20-10-19-14)23-7-5-12(6-8-23)17-22-21-16(25-17)11-1-2-11/h3-4,9-12H,1-2,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMACKDNAUGGHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.